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Compound of Interest
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Cat. No.: B587368

A comprehensive review of clinical data reveals that azilsartan medoxomil demonstrates a
more potent and sustained antihypertensive effect compared to candesartan cilexetil in patients
with essential hypertension, while maintaining a comparable safety profile. This guide provides
an objective comparison of the performance of these two angiotensin Il receptor blockers
(ARBS), supported by experimental data from key clinical trials.

Efficacy in Blood Pressure Reduction

Multiple studies have consistently shown that azilsartan provides a statistically significant
greater reduction in both systolic and diastolic blood pressure compared to candesartan.

A 16-week, multicenter, randomized, double-blind study involving 622 Japanese patients with
grade I-1l essential hypertension found that azilsartan (20-40 mg once daily) was more effective
than candesartan (8-12 mg once daily) in lowering clinic-measured blood pressure.[1][2] At
week 16, the mean change from baseline in sitting diastolic blood pressure was -12.4 mmHg in
the azilsartan group versus -9.8 mmHg in the candesartan group.[1][2] Similarly, the mean
change in sitting systolic blood pressure was -21.8 mmHg for azilsartan and -17.5 mmHg for
candesartan.[1][2]

Ambulatory Blood Pressure Monitoring (ABPM) data from the same study corroborated these
findings, showing significantly greater reductions in both diastolic and systolic blood pressure
with azilsartan over a 24-hour period, including daytime, nighttime, and early morning hours.[1]

[2]
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An exploratory analysis of this study's data also revealed that azilsartan was more effective
than candesartan in controlling morning blood pressure surges, a known risk factor for
cardiovascular events.[3] In patients with a baseline morning BP surge, azilsartan significantly
reduced both the sleep trough surge and the prewaking surge compared to candesartan.[3]

Another study comparing a lower dose of azilsartan (10 mg/day) to candesartan (8 mg/day) in
hypertensive patients already being treated with candesartan found that azilsartan was non-
inferior in controlling systolic blood pressure.[4]

The following tables summarize the key quantitative data from a pivotal head-to-head clinical
trial.

Table 1: Change from Baseline in Sitting Clinic Blood
Pressure at Week 16

Difference in

Azilsartan (20- Candesartan Least Squares
Parameter P-value
40 mg) (8-12 mg) Means (95%
Cl)
Diastolic Blood
-2.6 (-4.08,
Pressure -12.4 -9.8 0.0003
-1.22)
(mmHg)
Systolic Blood
-4.4 (-6.53,
Pressure -21.8 -17.5 <0.0001
-2.20)

(mmHg)

Data from Rakugi et al., 2012.[1][2]

Table 2: Change from Baseline in 24-Hour Ambulatory
Blood Pressure at Week 14
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Difference in

Azilsartan (20- Candesartan Least Squares
Parameter P-value
40 mg) (8-12 mg) Means (95%
Cl)
Mean 24-h
o -2.1 (-3.29,
Diastolic BP -9.3 -7.2 0.0007
-0.89)
(mmHg)
Mean 24-h
_ -4.3 (-6.04,
Systolic BP -14.3 -10.0 <0.0001
-2.56)
(mmHg)

Data from Rakugi et al., 2012.[1]

Safety and Tolerability

The safety and tolerability of azilsartan and candesartan were found to be similar in clinical
trials.[1][2] The incidence of treatment-emergent adverse events (TEAES) was comparable
between the two groups.[1] In the 16-week Japanese study, TEAEs were reported by 58.1% of
patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority being
of mild or moderate intensity.[1]

Treatment-related adverse events were slightly more frequent with azilsartan (7.3%) compared
to candesartan (1.9%), primarily due to a slightly higher incidence of postural dizziness and
increased blood uric acid levels, though these were infrequent and not considered clinically
concerning.[1]

Experimental Protocols
Key Clinical Trial Methodology (Rakugi et al., 2012)

This study was a 16-week, multicenter, randomized, double-blind, parallel-group comparison.
o Participants: 622 Japanese patients with grade I-1l essential hypertension.

¢ Intervention: Patients were randomized to receive either azilsartan or candesartan.
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o Azilsartan Group: Started at 20 mg once daily for 8 weeks, then force-titrated to 40 mg
once daily for the following 8 weeks.

o Candesartan Group: Started at 8 mg once daily for 8 weeks, then force-titrated to 12 mg
once daily for the subsequent 8 weeks.

o Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure at
week 16.

o Secondary Efficacy Endpoints: Change from baseline in sitting trough systolic blood pressure
at week 16, and changes in 24-hour ambulatory blood pressure at week 14.

e Blood Pressure Measurement: Clinic blood pressure was measured at trough (24 + 3 hours
after the last dose). Ambulatory blood pressure was monitored for 24 hours.

o Safety Assessment: Monitored through the recording of adverse events, clinical laboratory
tests, vital signs, and 12-lead electrocardiograms.

Mechanism of Action: Angiotensin Il Receptor
Blockade

Both azilsartan and candesartan are angiotensin Il receptor blockers (ARBs). They exert their
antihypertensive effect by selectively blocking the AT1 receptor, which prevents angiotensin I
from binding and causing vasoconstriction, aldosterone release, and other effects that lead to
increased blood pressure. In vitro studies have suggested that azilsartan has a more potent
inhibitory effect on the AT1 receptor and dissociates from it more slowly than other ARBs, which
may contribute to its sustained blood pressure-lowering effect.[3]
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Caption: Mechanism of action of Angiotensin Il Receptor Blockers (ARBs) within the Renin-
Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for a Comparative Clinical
Trial

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing

two antihypertensive drugs.
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Caption: A generalized workflow for a randomized controlled trial comparing two
antihypertensive drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b587368#azilsartan-medoxomil-versus-
candesartan-in-hypertensive-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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